molecular formula C43H72N12O12 B14246204 Kpvslsyr CAS No. 214402-72-9

Kpvslsyr

Cat. No.: B14246204
CAS No.: 214402-72-9
M. Wt: 949.1 g/mol
InChI Key: DYWZTLYKMVSMFH-LGYYRGKSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Kpvslsyr can be synthesized using standard Fmoc solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry to confirm its identity and purity .

Industrial Production Methods

The scalability of SPPS makes it suitable for industrial production of peptides like this compound .

Chemical Reactions Analysis

Types of Reactions

Kpvslsyr primarily undergoes binding and activation reactions with the CXCR4 receptor. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is centered around its interaction with biological targets .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as Fmoc-protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotection agents (e.g., piperidine). The reaction conditions include standard SPPS protocols, with specific conditions optimized for each step to ensure high yield and purity .

Major Products Formed

The primary product of the synthesis is the this compound peptide itself. During its interaction with the CXCR4 receptor, it may induce conformational changes and downstream signaling events, but it does not form additional chemical products in the traditional sense .

Mechanism of Action

Kpvslsyr exerts its effects by binding to the CXCR4 receptor, a G protein-coupled receptor. This binding induces conformational changes in the receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of G proteins, which in turn trigger various cellular responses such as chemotaxis, cell survival, and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kpvslsyr is unique in its ability to mimic the N-terminal sequence of SDF-1, allowing it to specifically bind and activate CXCR4. Unlike small molecule antagonists like IT1t and cyclic peptides like CVX15, this compound functions as an agonist, promoting receptor activation rather than inhibition .

Properties

CAS No.

214402-72-9

Molecular Formula

C43H72N12O12

Molecular Weight

949.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C43H72N12O12/c1-23(2)19-29(50-38(62)32(22-57)53-40(64)34(24(3)4)54-39(63)33-11-8-18-55(33)41(65)27(45)9-5-6-16-44)35(59)52-31(21-56)37(61)51-30(20-25-12-14-26(58)15-13-25)36(60)49-28(42(66)67)10-7-17-48-43(46)47/h12-15,23-24,27-34,56-58H,5-11,16-22,44-45H2,1-4H3,(H,49,60)(H,50,62)(H,51,61)(H,52,59)(H,53,64)(H,54,63)(H,66,67)(H4,46,47,48)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

DYWZTLYKMVSMFH-LGYYRGKSSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)N

Origin of Product

United States

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